molecular formula C18H20ClN3S B14983866 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14983866
M. Wt: 345.9 g/mol
InChI Key: OKPAAFHMWCIFAB-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chlorobenzaldehyde with thieno[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis. This inhibition can lead to the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H20ClN3S

Molecular Weight

345.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H20ClN3S/c1-2-3-4-5-10-20-17-16-15(11-23-18(16)22-12-21-17)13-6-8-14(19)9-7-13/h6-9,11-12H,2-5,10H2,1H3,(H,20,21,22)

InChI Key

OKPAAFHMWCIFAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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